Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

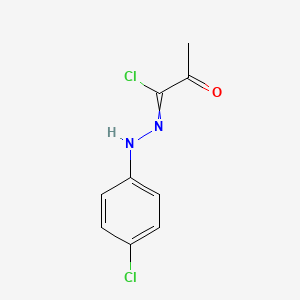

“Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is a chemical compound with the linear formula C9H8Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of hydrazonoyl halides with cyanoacetic hydrazide and its N-arylidene derivatives proceeded site-selectively and afforded the respective pyrazolo[3,4-d]pyridazine and aldehyde N-(1-aryl-3-acetyl-4-cyanopyrazol-5-yl)hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of “Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-” is represented by the linear formula C9H8Cl2N2O . The molecular weight of the compound is 231.083 .

Applications De Recherche Scientifique

Synthesis and Structural Insights

Propanehydrazonoyl chloride derivatives have been extensively studied for their potential in synthesizing a wide range of compounds with significant biological activities. For instance, the reaction of acid hydrazides with 2-chloro-1-(4-chlorophenyl)ethanone or 2-bromo-1-(4-bromophenyl)ethanone afforded bis-hydrazones, demonstrating the versatility of propanehydrazonoyl chloride in generating compounds with anti-inflammatory and analgesic properties, exhibiting lower ulcerogenic effects compared to standard drugs like ketoprofen (Hamdy et al., 2013). Furthermore, the synthesis of Oxanilo-N-arylhydrazonoyl chlorides through the Japp−Klingemann reaction highlights the structural diversity achievable with propanehydrazonoyl chlorides, providing insights into their structural configurations via X-ray crystallography and spectroscopic methods (Frohberg et al., 2002).

Antitumor and Antimicrobial Potential

Propanehydrazonoyl chloride derivatives have shown promising antitumor properties. For example, compounds incorporating the 2,4-dichlorophenoxy nucleus synthesized through reactions involving propanehydrazonoyl chlorides demonstrated significant antitumor activity against murine tumor cell lines, with one compound notably reducing viable cell count, indicating its potential as a potent antitumor agent (Abdel-Wahab et al., 2011). Moreover, novel 1,3,4-thiadiazoles incorporated with thiazole moiety synthesized from reactions with propanehydrazonoyl chlorides displayed antimicrobial activity, suggesting the utility of these compounds in developing new bactericides and fungicides (Farghaly et al., 2015).

Chemical and Physical Properties Analysis

Research on the polymorphs and pseudo-polymorphs of specific propanehydrazonoyl chloride derivatives has provided valuable data on their chemical and physical properties, offering insights into their potential applications in various fields. For instance, studies on μ-oxo-bis{[N,N′-bis(salicylidene)propane-1,3-diamine]oxorhenium(V)} derivatives have elucidated their structural diversity and potential for further application development (Kooijman et al., 2000).

Enzyme Inhibition and Biological Applications

The inhibition of carbonic anhydrases by sulfonamides incorporating propanehydrazonoyl chloride derivatives demonstrates the potential of these compounds in therapeutic applications, particularly in targeting enzymes for potential biotechnological applications. The study on extremophilic bacteria carbonic anhydrases showed that these derivatives could serve as potent inhibitors, revealing their significance in both scientific research and potential therapeutic uses (Alafeefy et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

CAS RN |

18247-78-4 |

Source

|

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)